molecular formula C13H16BrClO B1293218 1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane CAS No. 898760-96-8

1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane

Cat. No. B1293218
CAS RN: 898760-96-8
M. Wt: 303.62 g/mol
InChI Key: XHCCOPYBHCRLRE-UHFFFAOYSA-N
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Description

The compound "1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane" is a halogenated organic molecule that contains bromine and chlorine substituents. It is structurally related to various other halogenated compounds that have been studied for their conformational and chemical properties. The presence of halogen atoms in the molecule suggests potential reactivity and interesting conformational dynamics, as seen in similar compounds .

Synthesis Analysis

While the specific synthesis of "1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane" is not detailed in the provided papers, related synthesis methods can be inferred. For instance, halomethylmetal compounds have been used to insert into carbon-hydrogen bonds, which could be a potential step in the synthesis of halogenated compounds like the one . Additionally, the synthesis of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane from 4-bromophenylacetic acid chloride suggests a possible route involving halogenated aromatic precursors .

Molecular Structure Analysis

The molecular structure of related compounds, such as 1-(p-bromophenyl)-4-t-butyl-1-methyl-1-silacyclohexane, has been determined by X-ray diffraction studies . These studies provide insights into the conformational stability and stereochemistry of halogenated cyclohexane derivatives, which could be relevant to understanding the structure of "1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane".

Chemical Reactions Analysis

The reactivity of halogenated compounds is often characterized by reactions such as halodesilylation, as seen in the case of 1-(p-bromophenyl)-4-t-butyl-1-methyl-1-silacyclohexane . The presence of bromine and chlorine in the molecule of interest suggests that it may undergo similar reactions, including elimination or substitution processes that are common for halogenated organics.

Physical and Chemical Properties Analysis

The physical and chemical properties of "1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane" can be speculated based on related compounds. For example, the crystal structure of 1-(4-bromobenzyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane provides information on lattice parameters and space group, which could be similar for structurally related compounds . The presence of halogen atoms is likely to influence the compound's boiling point, density, and solubility, as well as its reactivity towards nucleophiles and electrophiles.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cyclohexane Derivatives : The compound is used in synthesizing cyclohexane derivatives with multiple stereogenic centers. These derivatives are characterized using techniques like elemental analysis, ESI-MS, IR, 1H and 13C NMR spectroscopy, and X-ray single-crystal analysis. They are notable for their regioselective condensation reactions, leaving β-keto ester carbonyls unreacted (Ismiyev et al., 2013).

  • Halohydroperoxides Conversion : In chemical reactions involving β-halohydroperoxides, this compound aids in the formation of allylic hydroperoxides, showcasing its role in group migration and synthesis of complex organic compounds (Kopecky et al., 1978).

  • Free Radical Reactions : It is used in free radical reactions with Grignard reagents and cobaltous halide, leading to a variety of products such as methylcyclohexane, 1-methylcyclohexene, and methylenecyclohexane (Liu, 1956).

  • Photochemical Studies : This compound plays a role in photochemical studies, particularly in the generation and reactivity of certain cations via photolysis (Guizzardi et al., 2001).

Material Synthesis

  • Liquid Crystalline Dendrimeric Polymer : Its derivatives are key in synthesizing thermotropic nematic liquid crystalline dendrimeric polymers, which have significant applications in material science (Percec & Kawasumi, 1992).

Biochemical Applications

  • Antimicrobial Properties : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial properties, highlighting its potential in pharmaceutical applications (Gorbovoi et al., 2008).

  • Antinociceptive Activity : Derivatives of this compound also possess antinociceptive activity, which is critical in pain management studies (Kirillov et al., 2015).

properties

IUPAC Name

1-(4-bromo-3-methylphenyl)-6-chlorohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrClO/c1-10-9-11(6-7-12(10)14)13(16)5-3-2-4-8-15/h6-7,9H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHCCOPYBHCRLRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)CCCCCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645146
Record name 1-(4-Bromo-3-methylphenyl)-6-chlorohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane

CAS RN

898760-96-8
Record name 1-(4-Bromo-3-methylphenyl)-6-chlorohexan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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